

# Physical and chemical properties of AMD 3465 hexahydrobromide

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# AMD3465 Hexahydrobromide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

AMD3465 hexahydrobromide is a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4). This document provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its characterization, and a summary of its biological activities. The information presented is intended to serve as a technical guide for researchers and professionals involved in drug discovery and development.

### Introduction

AMD3465 is a monocyclam derivative that exhibits high-affinity binding to the CXCR4 receptor, a key regulator of cell migration, hematopoiesis, and a co-receptor for T-tropic HIV-1 entry into host cells.[1][2] Its antagonistic properties make it a valuable tool for studying CXCR4-mediated signaling pathways and a potential therapeutic agent for various diseases, including cancer and HIV infection.[2][3] This guide summarizes the known physicochemical properties and provides detailed methodologies for its in vitro and in vivo evaluation.

## **Physical and Chemical Properties**



A summary of the key physical and chemical properties of AMD3465 hexahydrobromide is presented in Table 1. While a specific melting point and pKa for the hexahydrobromide salt are not readily available in the reviewed literature, data for the parent compound and related structures are provided for context.

Table 1: Physical and Chemical Properties of AMD3465 Hexahydrobromide

Property	Value	Reference(s)	
IUPAC Name	N-((4-((1,4,8,11- tetraazacyclotetradecan-1- yl)methyl)phenyl)methyl)pyridin -2-ylmethanamine hexahydrobromide	[4]	
Molecular Formula	C24H38N6·6HBr	[4]	
Molecular Weight	896.07 g/mol	[2][4]	
Appearance	Crystalline solid	[4]	
Solubility	Water: ≥ 38 mg/mL (42.41 mM); Soluble to 50 mMDMSO: Soluble to 25 mM	[3]	
Purity	≥97%		
Storage	Store at -20°C	[4]	
CAS Number	185991-07-5	[4]	

## **Biological Activity**

AMD3465 is a potent and selective CXCR4 antagonist. Its biological activity has been characterized through various in vitro assays, and the key inhibitory concentrations are summarized in Table 2.

Table 2: In Vitro Biological Activity of AMD3465



Parameter	Cell Line	Value	Reference(s)
IC <sub>50</sub> (CXCL12 binding)	SupT1	18 nM	[2]
IC <sub>50</sub> (CXCL12- induced Ca <sup>2+</sup> flux)	SupT1	17 nM	[2]
$K_i$ (SDF-1 $\alpha$ ligand binding)	CCRF-CEM	41.7 nM	[2]
IC <sub>50</sub> (X4 HIV-1 strains IIIB, NL4.3, RF, HE)	-	6-12 nM	[2]
IC <sub>50</sub> (HIV-2 strains ROD, EHO)	-	12.3 nM	[2]

# **Experimental Protocols**

This section provides detailed methodologies for key experiments used to characterize the activity of AMD3465 hexahydrobromide.

# **CXCR4 Binding Assay (Competitive Radioligand Binding)**

This protocol describes a method to determine the binding affinity of AMD3465 to the CXCR4 receptor by measuring its ability to compete with a radiolabeled ligand.

#### Materials:

- HEK293T cells transiently transfected with human CXCR4
- Binding Buffer: 50 mM HEPES, 1 mM CaCl<sub>2</sub>, 5 mM MgCl<sub>2</sub>, 140 mM NaCl, 0.5% BSA, pH 7.4
- Radioligand: <sup>125</sup>I-SDF-1α (CXCL12)
- AMD3465 hexahydrobromide
- Non-labeled SDF-1α (for non-specific binding determination)



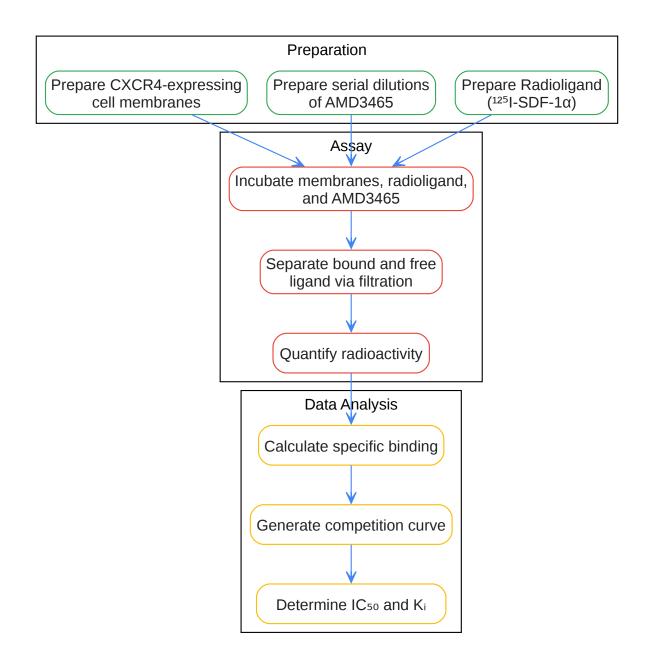
- 96-well filter plates (e.g., Millipore)
- Scintillation counter

#### Procedure:

- Cell Preparation: Harvest transfected HEK293T cells and prepare a cell membrane suspension.
- Assay Setup: In a 96-well plate, add the following to each well:
  - 50 μL of cell membrane suspension.
  - 50  $\mu$ L of <sup>125</sup>I-SDF-1 $\alpha$  at a final concentration of ~0.1 nM.
  - $\circ$  50 µL of varying concentrations of AMD3465 hexahydrobromide (e.g.,  $10^{-12}$  M to  $10^{-5}$  M).
  - For total binding, add 50 μL of binding buffer instead of the competitor.
  - $\circ$  For non-specific binding, add 50 μL of a high concentration of non-labeled SDF-1α (e.g., 1 μM).
- Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.
- Filtration: Transfer the contents of each well to a filter plate and wash three times with icecold binding buffer to separate bound from free radioligand.
- Quantification: Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
- Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the AMD3465 concentration. Determine the IC<sub>50</sub> value using non-linear regression analysis. The K<sub>i</sub> value can be calculated using the Cheng-Prusoff equation.

Experimental Workflow for CXCR4 Binding Assay





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Caption: Workflow for CXCR4 competitive binding assay.

## **CXCL12-Induced Calcium Mobilization Assay**



This protocol outlines a method to measure the inhibitory effect of AMD3465 on CXCL12-induced intracellular calcium flux using a fluorescent calcium indicator.

#### Materials:

- SupT1 cells (or other CXCR4-expressing cell line)
- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
- Fluo-4 AM (calcium indicator dye)
- Pluronic F-127
- Probenecid (optional, to prevent dye leakage)
- CXCL12 (SDF-1α)
- AMD3465 hexahydrobromide
- 96-well black, clear-bottom plates
- Fluorescence plate reader with kinetic reading capabilities

#### Procedure:

- Cell Preparation: Harvest SupT1 cells and resuspend them in assay buffer.
- Dye Loading: Incubate the cells with Fluo-4 AM (e.g., 2-5 μM) and Pluronic F-127 (e.g., 0.02%) for 30-60 minutes at 37°C in the dark. If using, add probenecid (e.g., 2.5 mM) during this step.
- Washing: Wash the cells twice with assay buffer to remove excess dye.
- Cell Plating: Resuspend the cells in assay buffer and plate them into the 96-well plate.
- Compound Incubation: Add varying concentrations of AMD3465 hexahydrobromide to the wells and incubate for 15-30 minutes at room temperature.
- Calcium Flux Measurement:



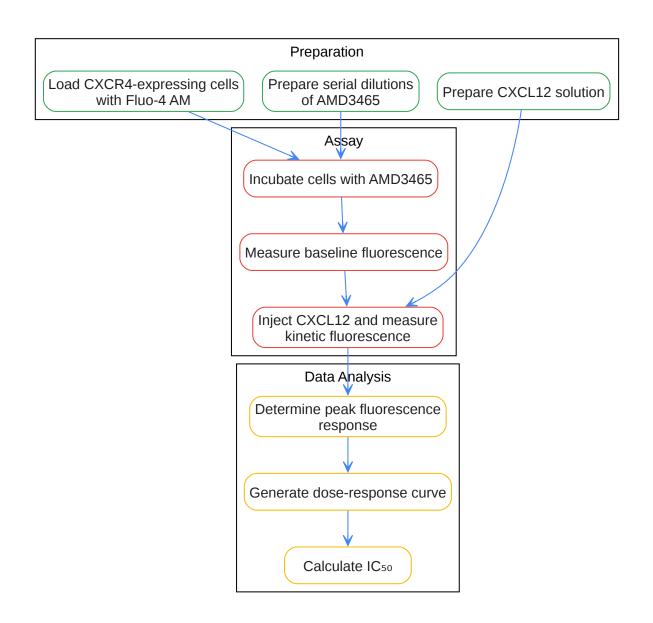




- Place the plate in the fluorescence plate reader.
- Establish a baseline fluorescence reading for 10-20 seconds.
- Inject CXCL12 (at a concentration that elicits a submaximal response, e.g., EC<sub>80</sub>) into the wells.
- Immediately begin kinetic reading of fluorescence intensity (excitation ~490 nm, emission ~525 nm) for 2-3 minutes.
- Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the AMD3465 concentration to determine the IC50 value.

Experimental Workflow for Calcium Mobilization Assay





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Caption: Workflow for CXCL12-induced calcium mobilization assay.

## **HIV-1 Entry Inhibition Assay**

## Foundational & Exploratory





This protocol describes a cell-based assay to evaluate the ability of AMD3465 to inhibit the entry of CXCR4-tropic (X4) HIV-1 strains.

#### Materials:

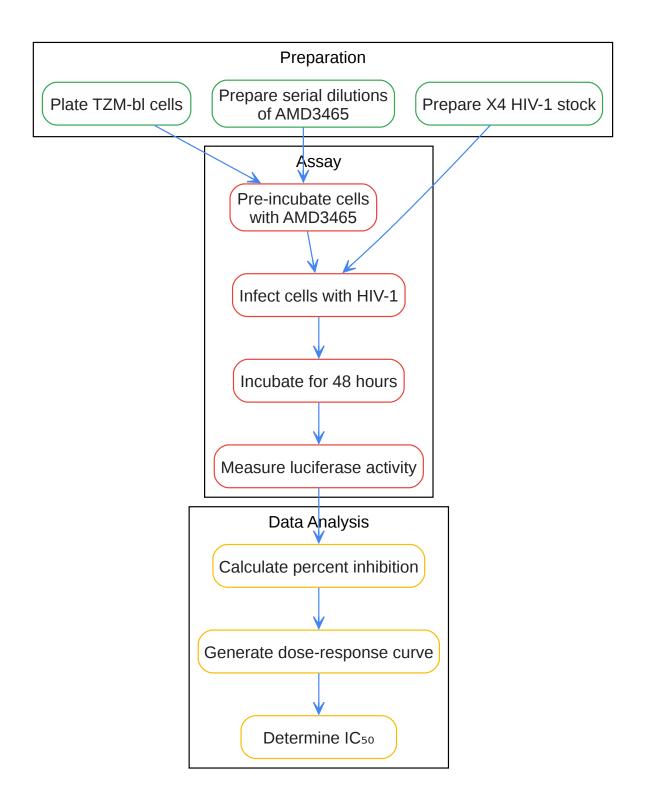
- TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4, and containing integrated luciferase and β-galactosidase genes under the control of the HIV-1 LTR)
- CXCR4-tropic HIV-1 strain (e.g., NL4-3)
- AMD3465 hexahydrobromide
- Culture medium (DMEM with 10% FBS)
- 96-well cell culture plates
- Luciferase assay reagent
- Luminometer

#### Procedure:

- Cell Plating: Seed TZM-bl cells into a 96-well plate and incubate overnight.
- Compound Addition: Add serial dilutions of AMD3465 hexahydrobromide to the wells.
- Virus Infection: Add a standardized amount of X4 HIV-1 to the wells. Include wells with virus only (positive control) and cells only (negative control).
- Incubation: Incubate the plate for 48 hours at 37°C.
- Luciferase Assay: Lyse the cells and measure the luciferase activity in each well using a luminometer according to the manufacturer's instructions.
- Data Analysis: The luciferase activity is proportional to the extent of viral entry and replication. Calculate the percentage of inhibition for each AMD3465 concentration relative to the virus control. Plot the percentage of inhibition against the logarithm of the AMD3465 concentration to determine the IC<sub>50</sub> value.



### Experimental Workflow for HIV-1 Entry Inhibition Assay



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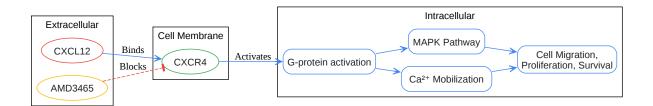


Caption: Workflow for luciferase-based HIV-1 entry inhibition assay.

## **Signaling Pathways**

AMD3465, as a CXCR4 antagonist, blocks the binding of the natural ligand CXCL12. This interaction normally triggers a cascade of intracellular signaling events. The primary signaling pathway inhibited by AMD3465 is depicted below.

CXCR4 Signaling Pathway and Inhibition by AMD3465



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Caption: Inhibition of CXCL12-CXCR4 signaling by AMD3465.

## Conclusion

AMD3465 hexahydrobromide is a well-characterized, potent, and selective CXCR4 antagonist. The data and protocols presented in this guide provide a solid foundation for its use in preclinical research and drug development. Its ability to inhibit key cellular processes positions it as a valuable tool for investigating the role of the CXCL12/CXCR4 axis in health and disease.

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